molecular formula C6H13ClN2O B1344296 Monomethacylamideethylenediamine hcl CAS No. 76259-32-0

Monomethacylamideethylenediamine hcl

Cat. No. B1344296
CAS RN: 76259-32-0
M. Wt: 164.63 g/mol
InChI Key: RUSMHXACRXXLKQ-UHFFFAOYSA-N
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Patent
US06197906B1

Procedure details

A solution of ethylenediamine (15 mmol, 10.1 cm3) in water (150 cm3) at 0° C. was adjusted to pH 8.5 with 3N HCl. To this, was added a solution of methacryloyl chloride (16.5 mmol, 16.1 cm3) in chloroform (100 cm3), dropwise, over 2 h. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 2 h. The organic and aqueous layers were then separated, and the aqueous layer extracted with chloroform (3×50 cm3). The aqueous layer was then collected and conc. in vacuo (freeze-dryer) to give a white solid. The residue was subjected to repeated fractional recrystallization from room temperature methanol, and the filtrate concentrated to give N-methacryloyl-ethylenediamine monohydrochloride as a clear, yellow oil (14.32 g, 58%). N-methacryloyl-ethylenediamine monohydrochloride (16 mmol, 20.0 g) was stirred in 2M NaOH (60 cm3) for 10 min. This solution was subsequently diluted to a volume of 160 cm3 with water, and stirred at 0° C. To this mixture was added a solution of acryloyl chloride (17.6 mmol, 14.3 cm3) in chloroform (300 cm3), dropwise, over 3 h. After the addition was complete, the reaction mixture was then stirred at 0° C. for a further 2 h. The organic and aqueous layers were separated, and the aqueous portion extracted with chloroform (3×100 cm3). The organic extracts were combined and concentrated to give the crude product as a white solid. Recrystallization from acetonitrile then gave N-acryloyl, N′-methacryloyl-ethylenediamine as colorless needles (10.70 g, 37%), m.p. 140-142/C. δH (400 MHz; CDCl3) 6.84 (1H, br s), NH; 6.74 (1H, br m), NH; 6.27 (1H, dd, J 16.9, 1.5 Hz), HC═CHaHb; 6.13 (1H, dd, J 17.0, 10.2), HC═CHaHb; 5.74 (1H, s), (H3C)C═CHcHd; 5.65 (1H, dd, J 10.3, 1.6 Hz), HC═CHaHb; 5.34 (1H, br m), (H3C)C═CHcHd; 3.49 (4H, m), 2×CH2; 1.95 (3H, s), CH3. δC (75.4 MHZ; CDCl3) 169.4, NHOC(H3C)C═CH2; 167.0, NHOCHC═CH2; 139.2, (H3C)C═CH2; 130.7, HC═CH2; 126.2, HC═CH2; 120.1, (H3C)C═CH2; 40.4, CH2CH2; 39.5, CH2CH2; 18.4, CH3. Found: M+. 182.1059.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl.[C:6]([Cl:11])(=[O:10])[C:7]([CH3:9])=[CH2:8]>O.C(Cl)(Cl)Cl>[ClH:11].[C:6]([NH:3][CH2:2][CH2:1][NH2:4])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:5.6|

Inputs

Step One
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
16.1 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The organic and aqueous layers were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with chloroform (3×50 cm3)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was then collected and conc. in vacuo (freeze-dryer)
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
recrystallization from room temperature methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C(=C)C)(=O)NCCN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.32 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.